molecular formula C5H6N2O2 B2651539 (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine CAS No. 2419121-55-2

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine

Cat. No.: B2651539
CAS No.: 2419121-55-2
M. Wt: 126.115
InChI Key: IUQANFVYTAXOSI-UHFFFAOYSA-N
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Description

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 5-methyl-1,2-oxazole-4-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various oxazole derivatives, amines, and substituted oxazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,2-oxazole-4-carbaldehyde: A precursor in the synthesis of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine.

    Oxazole: The parent compound of the oxazole family.

    Hydroxylamine: A reagent used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-4-5(2-6-8)3-7-9-4/h2-3,8H,1H3/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQANFVYTAXOSI-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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